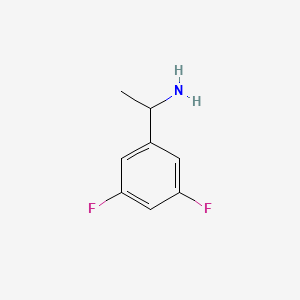

1-(3,5-Difluorophenyl)ethanamine

説明

Significance of Chirality in Organic Synthesis and Pharmaceutical Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications. numberanalytics.com In the context of drug development and pharmacology, the "handedness" of a molecule can dramatically influence its biological activity. numberanalytics.commdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral drug. mdpi.comveranova.com

Enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. mdpi.comnih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause harmful side effects. nih.gov The tragic case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. musechem.comstudysmarter.co.uk Consequently, ensuring the enantiomeric purity of pharmaceuticals is of paramount importance to maximize therapeutic efficacy and minimize adverse effects. mdpi.commusechem.com The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to establish the absolute stereochemistry of chiral compounds early in drug development. nih.gov

Chiral amines are highly valuable as versatile building blocks in organic synthesis. sigmaaldrich.comamerigoscientific.com They serve as crucial intermediates in the synthesis of a vast array of complex molecules, including a significant portion of active pharmaceutical ingredients (APIs). amerigoscientific.comrsc.org It is estimated that approximately half of all current APIs contain a chiral amine moiety within their structure. rsc.org Their utility extends to their use as chiral bases in enantioselective reactions and as resolving agents for racemic mixtures of acidic compounds. sigmaaldrich.com The ability to transform naturally occurring α-amino acids, which possess inherent chirality, into more complex structures further highlights the importance of chiral amines in synthetic chemistry. acs.org

Fluorine Substitution in Aromatic Amine Chemistry

The strategic incorporation of fluorine atoms into organic molecules, particularly aromatic amines, is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties. tandfonline.commdpi.com

Fluorine, being the most electronegative element, significantly alters the electronic properties of a molecule upon substitution. tandfonline.comencyclopedia.pub This can influence a compound's pKa, dipole moment, and chemical reactivity. tandfonline.com The introduction of fluorine can lower the basicity of amines, which may enhance bioavailability by improving membrane permeation. tandfonline.com Furthermore, the carbon-fluorine (C-F) bond is the strongest in organic chemistry, which can block sites susceptible to metabolic oxidation, thereby improving the metabolic stability of a drug. mdpi.comencyclopedia.pub Fluorine substitution can also lead to increased binding affinity to target proteins through various noncovalent interactions, including hydrogen bonds and interactions with aryl groups. tandfonline.comnih.gov While fluorine is a poor hydrogen bond acceptor, its presence can modulate complex molecular structures like protein-water hydrogen bond networks, indirectly stabilizing ligand-protein complexes. nih.govresearchgate.net

Overview of 1-(3,5-Difluorophenyl)ethanamine as a Research Subject

This compound has emerged as a compound of significant interest within the scientific community. It is a chiral amine that incorporates two fluorine atoms on the phenyl ring, combining the key features of chirality and fluorine substitution. This dual characteristic makes it a valuable tool for a range of research applications. The structure of its enantiomers, (R)-1-(3,5-Difluorophenyl)ethanamine and (S)-1-(3,5-Difluorophenyl)ethanamine, are available as research chemicals. americanelements.combldpharm.com

The dedicated research focus on this compound stems from its potential as a key building block in the synthesis of more complex molecules with desirable pharmacological properties. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity, while the chiral amine center allows for stereospecific interactions with biological targets. Understanding the synthesis, properties, and applications of this compound provides valuable insights for the rational design of novel therapeutic agents and other functional materials. Its structural analogs, such as those with different fluorine substitution patterns or other halogen substitutions, are also subjects of study to further explore the structure-activity relationships of this class of compounds. sigmaaldrich.comsigmaaldrich.comachemblock.com

Interactive Data Tables

Physicochemical Properties of Fluorine vs. Hydrogen

Examples of Chiral Drugs and the Effects of Their Enantiomers

Properties of this compound Enantiomers

Scope and Objectives of the Research Outline

This research outline focuses specifically on the chemical compound This compound , a representative member of the chiral arylethylamine class. The primary objective is to detail its synthesis and chemical properties, highlighting its role as a valuable building block in modern organic and medicinal chemistry. bldpharm.com The difluorinated phenyl ring is a key feature, as the incorporation of fluorine atoms into organic molecules can significantly alter their physical and biological properties, such as metabolic stability and binding affinity.

A principal method for synthesizing this compound is through the reductive amination of the corresponding ketone, 3',5'-difluoroacetophenone. libretexts.orglibretexts.org This process involves two key steps: the reaction of the ketone with an amine source (like ammonia) to form an imine intermediate, followed by the reduction of this imine to the final amine. libretexts.org

One-pot procedures, where both imine formation and reduction occur in the same reaction vessel, are highly efficient. youtube.com A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the starting ketone but is reactive enough to reduce the more electrophilic iminium ion formed under slightly acidic conditions. libretexts.orgyoutube.com

The asymmetric synthesis of this compound, to produce a specific enantiomer (either (R) or (S)), can be achieved by using chiral catalysts. ajchem-b.com Asymmetric hydrogenation of the precursor imine using transition metal complexes with chiral ligands is a state-of-the-art method for obtaining high enantiomeric purity. nih.govacs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

The physical and chemical properties of this compound and its common salt form are summarized in the table below. It is often supplied as a hydrochloride salt to improve its stability and handling characteristics. chemicalbridge.co.ukcymitquimica.com

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | (R)-1-(3,5-Difluorophenyl)ethanamine HCl |

| CAS Number | 444643-16-7 (S-enantiomer) | 321318-11-0 |

| Molecular Formula | C₈H₉F₂N | C₈H₁₀ClF₂N |

| Molecular Weight | 157.16 g/mol | 193.62 g/mol |

| Appearance | Not specified | Solid |

| Synonyms | (S)-alpha-Methyl-3,5-difluorobenzenemethanamine | (1R)-1-(3,5-difluorophenyl)ethan-1-amine hydrochloride |

Data sourced from references chemicalbridge.co.ukcymitquimica.comamericanelements.com.

The research findings indicate that this compound is a key intermediate. For example, it is a building block for more complex molecules, such as (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine, demonstrating its utility in constructing pharmaceutical candidates. chemicalbook.com The objectives of studying this compound are to refine its synthetic routes to maximize yield and enantiomeric purity and to explore its application in the synthesis of novel, high-value chemical entities.

Structure

3D Structure

特性

IUPAC Name |

1-(3,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIXPIMMHGCRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382502 | |

| Record name | 1-(3,5-Difluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-29-0 | |

| Record name | 3,5-Difluoro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321318-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-(3,5-Difluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3,5 Difluorophenyl Ethanamine and Its Enantiomers

Racemic Synthesis Approaches

Racemic 1-(3,5-difluorophenyl)ethanamine is commonly synthesized through reductive amination, a robust and widely used method for the formation of amines.

Reductive Amination Strategies

Reductive amination involves the reaction of a carbonyl compound, in this case, 3,5-difluoroacetophenone, with an amine source, followed by the reduction of the intermediate imine. libretexts.orglibretexts.orgyoutube.com This two-step, one-pot process is an efficient way to produce the target amine.

The primary precursor for the reductive amination synthesis of this compound is 3,5-difluoroacetophenone. sigmaaldrich.com This starting material, also known as 1-(3,5-difluorophenyl)ethanone, is a commercially available fluorinated acetophenone. sigmaaldrich.com The reaction proceeds by the initial formation of an imine or enamine upon reaction with an ammonia (B1221849) source.

A variety of reducing agents can be employed for the reduction of the intermediate imine to the final amine. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting ketone, which can be advantageous. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as nickel, is another viable method. youtube.com The choice of reducing agent and reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the final product.

| Reducing Agent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol, room temperature |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control (mildly acidic) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, room temperature |

| Catalytic Hydrogenation (H₂/Ni) | Methanol, elevated pressure and temperature |

Alternative Synthetic Pathways

While reductive amination is the most common route, other methods for amine synthesis could theoretically be adapted for the preparation of racemic this compound. These include the reduction of corresponding oximes or nitriles, though these are less frequently reported for this specific compound.

Asymmetric Synthesis of Enantiopure this compound

The development of asymmetric methods to obtain enantiomerically pure (R)- or (S)-1-(3,5-difluorophenyl)ethanamine is of significant interest due to the often-differing pharmacological activities of individual enantiomers. nih.govbldpharm.com

Enantioselective Catalysis

Enantioselective catalysis offers a direct and efficient route to chiral amines, minimizing the need for resolving racemic mixtures. Both transition metal catalysis and organocatalysis have been successfully employed.

Transition Metal Catalysis for Asymmetric Transformations

Transition metal-catalyzed reactions are a cornerstone of asymmetric synthesis. rsc.org These methods often involve the use of a chiral ligand complexed to a metal center, which then facilitates the enantioselective transformation of a prochiral substrate. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided information, the principles of asymmetric allylic alkylations and other cross-coupling reactions are well-established for creating chiral centers. nih.gov The development of rhodium-catalyzed additions of arylboronic acids to imines, for instance, provides a pathway to α-aryl alkylamines. yale.edu

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. princeton.edu Chiral organic molecules, such as those derived from natural products like cinchona alkaloids or proline, can catalyze reactions with high enantioselectivity. princeton.edunih.gov For example, a photochemical organocatalytic method has been developed for the asymmetric introduction of perfluoroalkyl fragments at the remote γ-position of α-branched enals, demonstrating the potential of organocatalysis in fluorinated molecule synthesis. nih.gov In this approach, a chiral organocatalyst derived from cis-4-hydroxy-l-proline (B556122) provides high stereocontrol. nih.gov The isomerization of trifluoromethyl imines using a novel chiral organic catalyst represents another significant advancement, enabling the synthesis of optically active trifluoromethylated amines. nih.gov

Asymmetric Reduction of Imines and Ketones

A prevalent strategy for synthesizing chiral amines is the asymmetric reduction of the corresponding prochiral ketones or imines. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

The asymmetric reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols, which can then be converted to amines. mdpi.com Oxazaborolidine-catalyzed asymmetric borane (B79455) reduction (CBS reduction) is a notable example, often yielding high enantiomeric excess. mdpi.com

Similarly, the asymmetric reduction of N-substituted ketimines using chiral hydride reagents is a direct route to optically active secondary amines. researchgate.net The choice of the chiral reagent is crucial for achieving high asymmetric induction. researchgate.net

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce enantiomerically pure compounds. nih.govmdpi.com Enzymes like lipases can be used for the kinetic resolution of racemic mixtures, or reductases can be employed for the asymmetric reduction of ketones. For instance, imine reductases (IREDs) have been utilized for the asymmetric reduction of imines. amazonaws.com The process involves incubating the substrate with the enzyme, often in the presence of a cofactor, to yield the chiral amine. amazonaws.com

Chiral Resolution Techniques

When a racemic mixture of this compound is produced, chiral resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation with Chiral Acids

A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The separated diastereomeric salts can then be treated with a base to liberate the individual enantiomers of the amine. This technique is a robust method for achieving enantiomeric separation. rsc.org

Chromatographic Enantioseparation Methods for this compound

The separation of enantiomers is a critical process in the synthesis of chiral compounds, ensuring the isolation of the desired stereoisomer with high purity. For this compound, high-performance liquid chromatography (HPLC) with chiral stationary phases is a well-established and effective technique. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) stands as a cornerstone technique for the analytical and preparative separation of enantiomers. mdpi.comshimadzu.com The efficacy of this method hinges on the use of chiral stationary phases (CSPs), which create a chiral environment enabling differential interaction with the enantiomers of a racemic mixture. mdpi.comhplc.eu This leads to different retention times for each enantiomer, allowing for their separation and quantification.

Cellulose-based coated columns are commonly employed for the enantioseparation of chiral amines like this compound. mdpi.com Specifically, columns such as Lux® Cellulose-3, which features cellulose (B213188) tris(4-methylbenzoate) as the chiral selector, and CHIRALCEL® OD-H, with cellulose tris(3,5-dimethylphenylcarbamate) as the selector, have demonstrated efficient separations under normal phase elution modes. mdpi.com

Table 1: HPLC Conditions for Enantioseparation of Chiral Amines

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Lux® Cellulose-3 (cellulose tris(4-methylbenzoate)) | mdpi.com |

| CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | mdpi.com | |

| Mobile Phase (Normal Phase) | Hexane/Ethanol (e.g., 80:20 v/v) | chromatographyonline.com |

| Additives | Trifluoroacetic acid (TFA) and Triethylamine (TEA) (0.3-0.2% v/v) | chromatographyonline.com |

| Elution Mode | Normal Phase | mdpi.com |

Kinetic Resolution via Enzymatic Processes for this compound

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemate. This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, in particular, has gained prominence as an environmentally friendly and highly selective method for the synthesis of chiral amines. mdpi.comconicet.gov.ar

Lipases are a class of enzymes that are frequently employed for the kinetic resolution of racemic amines through enantioselective acylation. conicet.gov.arnih.gov In this process, a racemic amine is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, resulting in a mixture of an acylated amine and the unreacted, enantiomerically enriched amine. These can then be separated by standard chromatographic techniques.

For the kinetic resolution of amines similar in structure to this compound, lipases such as Novozym 435 (Candida antarctica lipase B) have proven to be effective. nih.gov The choice of solvent and acyl donor is crucial for the success of the resolution. For example, in the lipase-catalyzed amidation of racemic amines, methyl t-butyl ether (MtBE) has been used as a solvent, and various acyl donors can be employed. mdpi.com

The general procedure involves dissolving the racemic amine and the acyl donor in a suitable solvent, followed by the addition of the lipase. mdpi.com The reaction mixture is then stirred at a controlled temperature. The progress of the reaction, including the conversion and the enantiomeric excess (ee) of the product and the remaining substrate, is monitored over time using chiral HPLC. mdpi.com

Table 2: Key Components in the Enzymatic Kinetic Resolution of Racemic Amines

| Component | Example | Role in the Process | Reference |

|---|---|---|---|

| Enzyme | Novozym 435 (Candida antarctica lipase B) | Chiral catalyst that selectively acylates one enantiomer | nih.gov |

| Racemic Amine | This compound | The starting material containing both enantiomers | |

| Acyl Donor | Isopropenyl acetate, Alkyl cyanoacetates | Reacts with one enantiomer of the amine to form an amide | mdpi.commdpi.com |

| Solvent | Methyl t-butyl ether (MtBE), Toluene | Provides the medium for the reaction | mdpi.comnih.gov |

The successful application of enzymatic kinetic resolution allows for the production of highly enantiomerically pure (R)- and (S)-1-(3,5-Difluorophenyl)ethanamine, which are valuable intermediates in the synthesis of pharmaceuticals. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions of the Amine Functionality

The primary amine group in 1-(3,5-difluorophenyl)ethanamine is a key site for chemical modification due to the nucleophilic nature of the nitrogen atom. This allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a wide array of derivatives.

N-Alkylation: The nitrogen atom of the primary amine can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. libretexts.orgyoutube.com This reaction typically proceeds via a nucleophilic substitution mechanism. The initial reaction with an alkyl halide will produce a secondary amine. However, the reaction often does not stop at this stage, as the resulting secondary amine can also react with the alkyl halide to form a tertiary amine, which can be further alkylated to a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com To achieve mono-alkylation, specific reaction conditions and stoichiometry control are necessary.

N-Acylation: N-acylation is a common reaction for primary amines, including this compound, to form amides. This can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. chemguide.co.uknih.govresearchgate.net The reaction with highly reactive acid chlorides is often rapid and can be performed in the presence of a base to neutralize the HCl byproduct. chemguide.co.uk A study on the N-acetylation of various aromatic and aliphatic amines in a continuous-flow system using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst demonstrated high conversion and yield for compounds structurally similar to this compound. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide | Secondary Amine |

| N-Alkylation | Benzyl bromide | Secondary Amine |

| N-Acylation | Acetyl chloride | N-Arylacetamide |

| N-Acylation | Benzoyl chloride | N-Arylbenzamide |

| N-Acylation | Acetic anhydride (B1165640) | N-Arylacetamide |

The formation of amides is a pivotal derivatization of this compound. This can be accomplished through direct reaction with carboxylic acids, although this often requires high temperatures. libretexts.org More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate amide bond formation under milder conditions. libretexts.orgluxembourg-bio.comyoutube.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization when chiral centers are involved. luxembourg-bio.com

Beyond simple amides, the amine functionality can be used to synthesize other nitrogen-containing derivatives. For instance, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. google.com Another important reaction is the formation of imines (Schiff bases) through the condensation of the primary amine with aldehydes or ketones, a reaction that is typically acid-catalyzed and reversible. google.com

Table 2: Formation of Amides and Other Nitrogen-Containing Derivatives

| Reagent Type | Specific Reagent Example | Derivative Formed |

|---|---|---|

| Carboxylic Acid + Coupling Agent | Benzoic acid + DCC | N-(1-(3,5-Difluorophenyl)ethyl)benzamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(1-(3,5-Difluorophenyl)ethyl)-4-methylbenzenesulfonamide |

| Aldehyde | Benzaldehyde (B42025) | N-(1-(3,5-Difluorophenyl)ethylidene)aniline (Imine) |

| Ketone | Acetone | N-(1-(3,5-Difluorophenyl)ethyl)propan-2-imine (Imine) |

The oxidation of primary amines like this compound can lead to various products depending on the oxidizing agent and reaction conditions. Electrochemical oxidation of aliphatic and aromatic amines is known to proceed through the formation of a radical cation, which can then deprotonate to form a radical at the α-carbon. mdpi.comnih.gov This can ultimately lead to the formation of an imine. Enzymatic oxidation, for example using amine oxidases, can also be employed for the selective oxidation of amines and is a key step in the deracemization of α-methylbenzylamine, a structurally related compound. nih.gov

The amine group itself is in a reduced state and is generally stable to many reducing agents. However, derivatives of the amine, such as amides, can be reduced. For example, the reduction of an amide derivative of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield a secondary amine. libretexts.org

Reactions Involving the Fluorinated Aromatic Ring

The 3,5-difluorophenyl group of the molecule also participates in characteristic aromatic reactions, although its reactivity is significantly influenced by the presence of the two electron-withdrawing fluorine atoms.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is generally disfavored due to the strong deactivating effect of the two fluorine atoms. byjus.com These fluorine atoms, while being ortho, para-directing, withdraw electron density from the ring, making it less susceptible to attack by electrophiles. byjus.com The ethylamine (B1201723) side chain is an activating group; however, under the strongly acidic conditions often required for EAS reactions, the amine group will be protonated to form an ammonium salt, which is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration or halogenation would require harsh conditions, and the substitution pattern would be directed to the positions meta to the ethylamine group and ortho/para to the fluorine atoms, leading to complex product mixtures.

The electron-deficient nature of the 3,5-difluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the aromatic ring and displaces one of the substituents, in this case, a fluorine atom, which is a good leaving group. The presence of two fluorine atoms enhances the ring's electrophilicity. For a successful SNAr reaction, the attack of a strong nucleophile is typically required. libretexts.org The reaction of 1,3,5-trifluorobenzene, a related compound, with ammonia (B1221849) has been shown to produce 3,5-difluoroaniline (B1215098). google.com Similarly, reaction of this compound with a strong nucleophile, such as sodium methoxide (B1231860) or an amine, could potentially lead to the substitution of one of the fluorine atoms. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Table 3: Potential Reactants for Nucleophilic Aromatic Substitution

| Nucleophile | Potential Product |

|---|---|

| Sodium methoxide (NaOMe) | 1-(3-Fluoro-5-methoxyphenyl)ethanamine |

| Ammonia (NH3) | 1-(3-Amino-5-fluorophenyl)ethanamine |

| Dimethylamine ((CH3)2NH) | 1-(3-(Dimethylamino)-5-fluorophenyl)ethanamine |

Functionalization at Other Aromatic Positions

The introduction of new substituents onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the existing substituents—the two fluorine atoms and the 1-aminoethyl group—determine the regioselectivity of these reactions.

Conversely, the 1-aminoethyl group is an activating ortho-, para-director. The amino group increases the electron density of the aromatic ring through resonance, thereby facilitating electrophilic attack. However, under the acidic conditions often required for EAS reactions, the amino group can be protonated to form an ammonium salt (-NH3+), which is a strongly deactivating and meta-directing group.

The outcome of an electrophilic substitution reaction on this compound is therefore highly dependent on the reaction conditions, particularly the nature of the electrophile and the acidity of the medium. A delicate balance exists between the activating effect of the amino group and the deactivating effects of the fluorine atoms and the potential protonation of the amine.

Stereoselective Transformations and Derivative Synthesis

The presence of a chiral center at the carbon atom bearing the amino group allows for the synthesis of a variety of stereochemically defined derivatives through diastereoselective and enantioselective reactions.

Diastereoselective Reactions

When the chiral amine this compound is reacted with another chiral molecule or a prochiral substrate in the presence of a chiral influence, diastereomeric products can be formed in unequal amounts. This diastereoselectivity is a cornerstone of asymmetric synthesis.

One common approach involves the reaction of the chiral amine with a chiral carboxylic acid to form diastereomeric amides. The differing steric and electronic interactions in the transition states leading to the two diastereomers result in one being formed preferentially. The diastereomeric ratio (d.r.) of the products is a measure of the selectivity of the reaction. While specific studies on this compound are not widely reported in publicly available literature, the principles of diastereoselective amide formation are well-established. For instance, the reaction of a chiral amine with a chiral acid chloride or anhydride can proceed with high diastereoselectivity, often influenced by the solvent and temperature.

Another example of a diastereoselective reaction is the addition of the chiral amine to a prochiral carbonyl compound to form a chiral imine, which can then undergo further diastereoselective transformations.

Enantioselective Derivatization

The synthesis of enantiomerically pure or enriched derivatives from racemic this compound can be achieved through enantioselective processes, most notably kinetic resolution. In a kinetic resolution, one enantiomer of the racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines via enantioselective acylation. nih.govmdpi.com For example, a racemic mixture of this compound can be treated with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much higher rate than the other. This results in the formation of an enantioenriched amide and the recovery of the unreacted, enantioenriched amine of the opposite configuration. The efficiency of such a resolution is quantified by the enantiomeric excess (ee) of both the product and the remaining starting material, as well as the conversion rate. mdpi.com

A hypothetical enzymatic kinetic resolution of racemic this compound is presented in the table below, illustrating typical outcomes.

Interactive Data Table: Hypothetical Enzymatic Kinetic Resolution of (±)-1-(3,5-Difluorophenyl)ethanamine

| Catalyst | Acyl Donor | Solvent | Conversion (%) | Amine ee (%) | Amide ee (%) |

| Lipase A | Ethyl Acetate | Toluene | 48 | >99 (R) | 96 (S) |

| Lipase B | Isopropenyl Acetate | Hexane | 50 | 98 (S) | 97 (R) |

| Lipase C | Vinyl Butyrate | MTBE | 45 | 95 (R) | >99 (S) |

Note: This data is illustrative and based on typical results for similar compounds. Specific experimental data for this compound is not readily available in the cited literature.

Chemical Kinetic Resolution:

Kinetic resolution can also be achieved using non-enzymatic chiral catalysts or reagents. Chiral acylating agents or chiral phosphine (B1218219) catalysts in the presence of an achiral acylating agent can effect the enantioselective acylation of amines. wikipedia.org The choice of catalyst, acylating agent, and reaction conditions is crucial for achieving high enantioselectivity.

Applications in Medicinal Chemistry and Drug Discovery

1-(3,5-Difluorophenyl)ethanamine as a Pharmacological Scaffold

A pharmacological scaffold is a core chemical structure that provides a foundation for the synthesis of a library of related compounds. The this compound motif has been utilized in this capacity to generate new molecules for evaluation in various disease contexts.

The 1-(3,5-difluorophenyl) moiety has been successfully incorporated into a variety of molecular frameworks to produce compounds with significant biological activity. A notable example is in the development of potential anticancer agents.

Researchers have synthesized a series of chalcone (B49325) derivatives, specifically 1-(3,5-difluorophenyl)-3-(substituted-phenyl)-2-propen-1-ones, through a Claisen-Schmidt condensation reaction. researchgate.net This process involves reacting a substituted benzaldehyde (B42025) with 1-(3,5-difluorophenyl)ethanone under basic conditions. researchgate.net The resulting compounds were then evaluated for their cytotoxic effects against several human tumor cell lines. researchgate.net

In a different therapeutic area, the related compound 3,5-difluoroaniline (B1215098) was used as a key precursor in the multi-step synthesis of novel sulfonamides with potential antimalarial properties. nih.gov The synthesis began with the reaction of 2-chloropyridine-3-sulfonyl chloride with 3,5-difluoroaniline to produce a sulfonamide intermediate, which was further modified to yield a series of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine sulfonamides. nih.gov These examples highlight how the 3,5-difluorophenyl scaffold can be integrated into diverse chemical structures to explore new therapeutic possibilities.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives incorporating the 1-(3,5-difluorophenyl) scaffold, SAR studies help to identify which molecular modifications lead to improved potency and selectivity.

In the investigation of 1-(3,5-difluorophenyl)-3-(dimethoxyphenyl)-2-propen-1-one derivatives as anticancer agents, researchers found that the positioning of substituent groups had a significant impact on cytotoxicity. researchgate.net The study compared a series of compounds where the 1-(3,5-difluorophenyl) group was kept constant while the substitution pattern on the other phenyl ring was varied. Most of the synthesized chalcones exhibited greater cytotoxicity than the reference drug, 5-fluorouracil. researchgate.net Notably, the derivatives 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one and 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one demonstrated the most potent activity. researchgate.net This suggests that the specific arrangement of methoxy (B1213986) groups on the second phenyl ring plays a crucial role in the compound's anticancer efficacy.

The table below summarizes the cytotoxic activity of selected derivatives from the study.

| Compound | Structure | Cell Line | Activity |

| Compound 7 | 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one | HSC-2 (Oral Squamous Carcinoma) | High Potency & Selectivity researchgate.net |

| Compound 2 | 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one | Ca9-22 (Gingival Carcinoma) | High Potency & Selectivity researchgate.net |

| Reference | 5-Fluorouracil | HSC-2, Ca9-22 | Lower Cytotoxicity than active compounds researchgate.net |

This table is based on qualitative findings reported in the source material.

Exploration of Biological Activities of Derivatives

The structural similarity of this compound to phenylethylamines—a class of compounds known to interact with the central nervous system—suggests that its derivatives could have potential applications in neurology and psychiatry.

Neurotransmitter systems are the primary targets for many drugs used to treat neurological and psychiatric disorders. Monoamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), play a critical role in regulating mood, cognition, and behavior. The transport and receptor binding of these monoamines are key areas of pharmacological intervention.

Monoamine transporters (MATs) are proteins located on the presynaptic membrane of neurons that are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. nih.gov By controlling the concentration and duration of neurotransmitters in the synapse, MATs are crucial for regulating neurotransmission. nih.govnih.gov These transporters are well-established targets for a wide range of drugs, including antidepressants and psychostimulants. nih.gov

While the phenylethylamine skeleton is a common feature of molecules that interact with monoamine transporters, specific studies evaluating the inhibitory or modulatory activity of this compound derivatives at DAT, NET, or SERT were not identified in a review of the available scientific literature. Further research would be necessary to determine if this class of compounds has any significant effect on these important neurological targets.

Beyond transporters, neurotransmitters exert their effects by binding to specific receptors. Adrenergic and serotonergic receptors are two major families of G protein-coupled receptors that are targets for a multitude of drugs. researchgate.net The affinity of a compound for these receptors is typically measured through radioligand binding assays, which determine how strongly the compound binds to a specific receptor subtype.

For example, adrenergic receptors are classified into α and β subtypes, which are involved in controlling processes like blood pressure and heart rate. Serotonin receptors are even more diverse, with at least 14 identified subtypes that modulate a vast array of physiological functions, including sleep, appetite, and mood. researchgate.net

A comprehensive search of scientific databases did not yield specific receptor binding affinity data for derivatives of this compound at either adrenergic or serotonergic receptors. Therefore, the potential for these specific compounds to act as agonists or antagonists at these receptors remains an open area for future investigation.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. Notably, patent literature suggests that certain derivatives possess inhibitory activity against angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure, making its inhibitors crucial in the management of hypertension.

A specific derivative, 5-chloro-1-[(1R)-1-(3,5-difluorophenyl)ethyl]-2-iminopyridine-3-carboxamide, has been cited in a patent as a potential therapeutic agent with applications including use as an antihypertensive agent, which implies activity as an angiotensin-converting enzyme inhibitor. google.com While the patent highlights this potential, specific quantitative data on the inhibitory concentration (IC50) of this derivative against ACE are not detailed in the public domain.

Table 1: Potential Enzyme Inhibition by a this compound Derivative

| Derivative Name | Target Enzyme | Therapeutic Application (Potential) | Source |

| 5-chloro-1-[(1R)-1-(3,5-difluorophenyl)ethyl]-2-iminopyridine-3-carboxamide | Angiotensin-Converting Enzyme (ACE) | Antihypertensive | google.com |

Anti-cancer Activity Investigations of Derivatives

The same structural scaffold derived from this compound has also shown promise in the field of oncology. The patent covering 5-chloro-1-[(1R)-1-(3,5-difluorophenyl)ethyl]-2-iminopyridine-3-carboxamide also lists "anti-cancer effects" as a potential therapeutic application. google.com This suggests that this class of compounds may interfere with biological pathways essential for the growth and proliferation of cancer cells.

The specific types of cancer against which these derivatives may be active and the precise mechanisms of their anti-cancer action are not extensively detailed in the available public literature. Further research and publication of detailed experimental data are needed to fully elucidate their potential in oncology.

Preclinical Research and In Vivo Studies of Related Compounds

While specific in vivo data for this compound and its direct derivatives are not widely published, the broader class of phenethylamine (B48288) derivatives has been the subject of extensive preclinical research, providing a contextual framework for their potential biological effects.

Investigation of Neuromodulatory Effects

The phenethylamine skeleton is a well-established pharmacophore for agents acting on the central nervous system (CNS). These compounds can modulate the levels of key neurotransmitters such as dopamine, serotonin, and norepinephrine. Patent literature indicates that derivatives of this compound are being explored for the treatment of CNS diseases, including neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as mental health disorders such as schizophrenia, depression, and anxiety. google.com

The difluoro-substitution on the phenyl ring can influence the ability of these compounds to cross the blood-brain barrier and their affinity for specific receptors and transporters in the brain. The neuromodulatory effects are likely linked to their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.

Patent Landscape and Drug Development Pipeline

The patent landscape provides valuable insights into the commercial and scientific interest in a particular chemical scaffold. A key patent, WO2009131135A1, protects a series of iminopyridine derivatives, including one derived from this compound, for a wide array of therapeutic uses. google.com These include applications in cardiovascular disease, oncology, and central nervous system disorders.

The existence of such a broad patent suggests that the this compound moiety is considered a valuable component for generating new drug candidates. However, at present, there is no publicly available information indicating that any specific drug candidate derived from this compound has entered a formal drug development pipeline with a designated name or is undergoing clinical trials. The current research appears to be at the discovery and preclinical stages.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of phenylethylamines has shown that they typically adopt an extended conformation. nih.gov For 1-(3,5-Difluorophenyl)ethanamine, the orientation of the ethylamine (B1201723) side chain relative to the 3,5-difluorophenyl ring is of primary interest. The two fluorine atoms at the meta positions of the phenyl ring are expected to influence the conformational landscape.

Table 1: Predicted Conformational Data for a Representative Phenylethylamine

| Parameter | Value | Method | Reference |

| Most Stable Conformer | Extended | MNDO, PCILO | nih.gov |

| Dihedral Angle (C-C-N-C) | ~180° | MNDO | nih.gov |

This table presents generalized data for phenylethylamines as a proxy due to the absence of specific studies on this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and interactions.

The presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences the electronic structure of this compound. These fluorine atoms act as strong electron-withdrawing groups, which can be quantified by their effect on the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For this compound, the fluorine atoms would create a region of negative electrostatic potential, while the amine group would represent a region of positive potential, making it susceptible to interaction with nucleophiles.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine key electronic descriptors. While specific calculations for this compound are not published, data for the related compound 3,5-difluoroaniline (B1215098) can provide an approximation of the electronic effects of the difluorophenyl group. chemspider.comnih.gov

Table 2: Predicted Electronic Properties for a Related Difluorinated Aromatic Amine

| Property | Predicted Value | Method | Reference |

| Dipole Moment | 2.61 D | B3LYP/6-31G | PubChem CID 96595 |

| HOMO Energy | -6.8 eV | B3LYP/6-31G | PubChem CID 96595 |

| LUMO Energy | -0.4 eV | B3LYP/6-31G* | PubChem CID 96595 |

Data for 3,5-difluoroaniline is used as a proxy to illustrate the expected electronic properties.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target. Phenylethylamine derivatives are known to interact with various biological targets, including the dopamine (B1211576) transporter (DAT). consensus.appnih.govnih.gov

A docking study of this compound with a target like DAT would likely show the amine group forming a key hydrogen bond interaction with an acidic residue in the binding pocket, a common feature for phenylethylamine binding. The 3,5-difluorophenyl ring would likely engage in hydrophobic and potentially halogen bonding interactions with the protein.

A detailed ligand-protein interaction profile would map all the significant non-covalent interactions between this compound and its putative binding target. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms. The strength of these interactions collectively determines the binding affinity.

Table 3: Hypothetical Ligand-Protein Interactions for this compound with Dopamine Transporter (DAT)

| Interaction Type | Potential Interacting Residues in DAT |

| Hydrogen Bond (amine group) | Aspartic Acid (e.g., Asp79) |

| Hydrophobic Interaction (phenyl ring) | Phenylalanine, Leucine, Isoleucine |

| Halogen Bond (fluorine atoms) | Carbonyl oxygen of backbone or polar side chains |

This table is a hypothetical representation based on the known interactions of phenylethylamines with DAT and is not based on direct experimental or computational data for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. nih.govsrce.hrresearchgate.net These predictions are based on the molecule's physicochemical properties.

The introduction of fluorine atoms can have a profound impact on a molecule's lipophilicity (logP) and metabolic stability. Generally, fluorination increases lipophilicity, which can enhance membrane permeability and absorption. However, the effect can be context-dependent.

More significantly, fluorine can block sites of metabolic oxidation. For phenylethylamines, a common metabolic pathway is hydroxylation of the phenyl ring by cytochrome P450 enzymes. The presence of metabolically robust C-F bonds at the 3 and 5 positions of the phenyl ring in this compound would likely hinder this metabolic pathway, thereby increasing the compound's metabolic stability and half-life. nih.gov

Table 4: Predicted ADMET Properties for a Representative Phenylethylamine

| ADMET Property | Predicted Value/Classification | Prediction Method/Software |

| Lipophilicity (logP) | 1.8 | ALOGPS |

| Aqueous Solubility (logS) | -2.5 | ALOGPS |

| Caco-2 Permeability | High | In silico models |

| CYP2D6 Inhibition | Likely | In silico models |

| Metabolic Stability | Moderate | In silico models |

This table presents predicted ADMET properties for the parent compound, amphetamine (alpha-methylphenethylamine), as a baseline for comparison. nih.gov The values for this compound would be influenced by the difluoro substitution.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of novel compounds is a cornerstone of modern drug discovery and development. These computational models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. While specific, detailed predictive models for the biological activity of this compound are not extensively available in publicly accessible literature, the principles of such model development can be understood through studies on analogous series of compounds, such as fluorinated phenylethylamines and other monoamine oxidase (MAO) inhibitors.

The primary goal in developing a predictive QSAR model is to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their measured biological activity. This relationship is then used to predict the activity of new, untested compounds. The process typically involves the following key steps: dataset selection, descriptor calculation, model generation, and rigorous validation.

Dataset Selection: A crucial first step is the curation of a high-quality dataset of compounds with experimentally determined biological activities against a specific target. For a compound like this compound, this would ideally involve a series of substituted phenylethylamine analogs tested for their inhibitory activity against a particular enzyme, such as monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). The activities are typically expressed as IC₅₀ or Kᵢ values, which are then converted to a logarithmic scale (pIC₅₀ or pKᵢ) for modeling.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and properties, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic (e.g., electrostatic, hydrophobic) fields, as well as descriptors derived from the 3D conformation of the molecule.

Model Generation and Validation: Using the calculated descriptors as independent variables and the biological activity (pIC₅₀) as the dependent variable, a mathematical model is generated. Various statistical and machine learning methods can be employed, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

Random Forest (RF)

The predictive power and robustness of the generated model are assessed through rigorous internal and external validation techniques. Key statistical parameters used for model validation are presented in the table below.

| Parameter | Description | Acceptable Value |

| r² (R-squared) | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |

| q² (Q-squared) | Cross-validated correlation coefficient (e.g., from leave-one-out cross-validation). Measures the internal predictive ability. | > 0.5 |

| r²_pred | Coefficient of determination for an external test set. Measures the external predictive ability. | > 0.5 |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions for the training set. | Low value |

| Standard Error of Prediction (SEP) | A measure of the accuracy of the predictions for the test set. | Low value |

Application to this compound Analogs:

Although a specific study on this compound was not identified for detailed data presentation, a hypothetical QSAR study on a series of fluorinated phenylethylamine derivatives as MAO-B inhibitors could yield results similar to those shown in the tables below. These tables are illustrative of the type of data generated in such a study.

Table 1: Hypothetical Dataset of 1-Phenylethanamine Analogs and their MAO-B Inhibitory Activity

| Compound ID | Structure | Experimental pIC₅₀ | Predicted pIC₅₀ (MLR Model) | Residual |

| 1 | 1-Phenylethanamine | 4.50 | 4.65 | -0.15 |

| 2 | 1-(3-Fluorophenyl)ethanamine | 5.20 | 5.10 | 0.10 |

| 3 | 1-(4-Fluorophenyl)ethanamine | 5.35 | 5.40 | -0.05 |

| 4 | This compound | 6.10 | 6.05 | 0.05 |

| 5 | 1-(2,4-Difluorophenyl)ethanamine | 5.85 | 5.90 | -0.05 |

| 6 | 1-(3,4,5-Trifluorophenyl)ethanamine | 6.50 | 6.45 | 0.05 |

| ... | ... | ... | ... | ... |

Table 2: Statistical Parameters of a Hypothetical QSAR Model for MAO-B Inhibition

| Statistical Parameter | Value |

| r² | 0.88 |

| q² | 0.75 |

| r²_pred | 0.82 |

| F-statistic | 120.5 |

| Standard Error of Estimate (SEE) | 0.25 |

| Standard Error of Prediction (SEP) | 0.30 |

| Number of Compounds in Training Set | 25 |

| Number of Compounds in Test Set | 8 |

The insights gained from such predictive models are invaluable. For instance, the models can elucidate the key structural features that enhance or diminish biological activity. In the context of this compound, a QSAR model might reveal that the presence and position of fluorine atoms on the phenyl ring significantly influence the compound's interaction with the active site of the target enzyme. The difluoro substitution at the 3 and 5 positions could be identified as being crucial for optimal binding, potentially through favorable electrostatic or hydrophobic interactions. This information can then guide the rational design of new, even more potent and selective analogs.

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(3,5-Difluorophenyl)ethanamine. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of the aromatic ring.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals include a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and multiplets for the aromatic protons. docbrown.info The amino group protons (NH₂) may appear as a broad singlet. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. organicchemistrydata.org Key signals correspond to the methyl carbon, the methine carbon, and the aromatic carbons. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool. alfa-chemistry.com It provides direct information about the chemical environment of the fluorine atoms. For a 3,5-difluorophenyl group, a single signal is typically expected, as the two fluorine atoms are chemically equivalent. alfa-chemistry.comrsc.org The chemical shift value is characteristic of fluorine atoms attached to an aromatic ring. alfa-chemistry.com

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.30-6.60 | m | - | Aromatic-H |

| ¹H | 4.47 | q | 6.7 | CH-NH₂ |

| ¹H | 1.51 | d | 6.7 | CH₃ |

| ¹³C | 164.47 | t | 33.1 | C-F |

| ¹³C | 147.0-113.1 | m | - | Aromatic-C |

| ¹³C | 53.4 | s | - | CH-NH₂ |

| ¹³C | 25.1 | s | - | CH₃ |

| ¹⁹F | -105.83 | t | 16.8 | Ar-F |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific salt form of the amine. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. chemicalbridge.co.uk In its hydrochloride salt form, the exact mass is 193.04698 g/mol . chemicalbridge.co.uk The mass spectrum will show a molecular ion peak corresponding to the free amine (C₈H₉F₂N), which has a molar mass of 157.16 g/mol . Common fragmentation patterns involve the loss of a methyl group or the amino group.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 158.07759 |

| [M+Na]⁺ | 180.05953 |

M represents the molecular formula of the free amine. Data is predicted. uni.lu

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. Key absorption bands for this compound include:

N-H stretching: Typically observed in the region of 3400-3250 cm⁻¹ for a primary amine.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations are seen in the 1600-1450 cm⁻¹ region.

C-F stretching: Strong absorptions characteristic of the carbon-fluorine bond are expected in the 1350-1100 cm⁻¹ range.

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially for this chiral amine, for determining the enantiomeric excess (e.e.).

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful method for separating enantiomers. gcms.czresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. gcms.czresearchgate.netuni-muenchen.de Derivatization of the amine, for instance with a trifluoroacetyl group, can sometimes enhance the separation efficiency on certain chiral columns. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used and effective method for the separation of enantiomers. amadischem.com Similar to chiral GC, it employs a chiral stationary phase. The choice of the mobile phase, typically a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation of the (R) and (S) enantiomers of this compound. google.com By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. nih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, highly ordered crystal of the substance. mit.edu The wavelengths of X-rays are comparable to the distances between atoms in a crystal, causing the X-ray waves to be diffracted by the electron clouds of the atoms. ncsu.edu This diffraction creates a unique pattern of spots of varying intensities, which can be mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom in the crystal lattice can be determined.

A significant challenge in X-ray crystallography is the prerequisite of a high-quality single crystal. d-nb.infonih.gov Many small organic molecules, particularly liquids or oils at room temperature, are difficult to crystallize. In such cases, a technique known as cocrystallization can be employed. nih.gov This involves crystallizing the target molecule with a "crystallization chaperone," a second molecule that forms a well-defined crystal lattice, trapping the target molecule within its structure. d-nb.infonih.gov This allows for the structural elucidation of the target molecule even when it fails to crystallize on its own. nih.gov

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, an analysis of a closely related compound, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039), provides insight into the type of detailed structural information that can be obtained. wikipedia.orgnih.govnih.gov The study of this α-diketone reveals key features of molecular packing and intermolecular interactions driven by the difluorophenyl groups. nih.gov

The crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione was determined to be in the orthorhombic space group Pbcn. nih.gov The analysis identified significant intermolecular interactions that dictate the crystal packing, including C—H⋯F contacts and π–π stacking interactions between the aromatic rings. nih.gov These non-covalent interactions are crucial in understanding the solid-state behavior of fluorinated aromatic compounds.

Below are the detailed crystallographic data for 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione. nih.gov

Table 1: Crystal Data and Structure Refinement for 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione

| Parameter | Value |

| Empirical Formula | C₁₄H₆F₄O₂ |

| Formula Weight | 298.20 |

| Temperature | 150(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 14.3644(3) Å |

| b | 7.42080(10) Å |

| c | 11.1684(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1191.22(4) ų |

| Z | 4 |

| Density (calculated) | 1.662 Mg/m³ |

Table 2: Hydrogen-Bond Geometry (Å, °) for 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| C1—H1···F2ⁱ | 0.93 | 2.48 | 3.2281(16) | 137 |

| C3—H3···F1ⁱⁱ | 0.93 | 2.46 | 3.3211(15) | 154 |

| C5—H5···O1ⁱⁱⁱ | 0.93 | 2.65 | 3.517(2) | 156 |

Symmetry codes: (i) x+1, y, z; (ii) x-½, -y+³/₂, -z+1; (iii) -x+1, y, -z+½. nih.gov

The structural analysis of this related molecule underscores the detailed insights into solid-state conformation and intermolecular forces that X-ray crystallography provides. A similar analysis of this compound would reveal its unique crystal packing, hydrogen bonding network involving the amine group, and the influence of the difluoro-substituted phenyl ring on its solid-state architecture. The determination of its absolute configuration would be achieved through the analysis of anomalous dispersion effects, providing a definitive assignment of the (R) or (S) enantiomer. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred the development of more efficient and environmentally benign methods for synthesizing key intermediates like 1-(3,5-Difluorophenyl)ethanamine. Traditional synthetic methods often involve multiple steps, harsh reagents, and the use of expensive metal catalysts, generating significant waste. researchgate.net Future research is centered on overcoming these limitations through biocatalysis.

Biocatalytic approaches, particularly those using enzymes, are at the forefront of sustainable synthesis. nih.gov They offer reactions under mild conditions (room temperature and neutral pH), exceptional stereoselectivity, and improved atom economy. nih.gov For the synthesis of this compound, the most promising route is the asymmetric reductive amination of the prochiral ketone, 1-(3,5-difluorophenyl)ethanone. Enzymes such as transaminases (TAs), imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are pivotal to this strategy. rsc.orgnih.gov

Transaminases, in particular, are highly effective as they can produce enantiomerically pure amines with yields approaching 100%. researchgate.net The process involves the transfer of an amino group from a simple amine donor, such as isopropylamine, to the ketone substrate. mdpi.com The primary by-product, acetone, is easily removed, driving the reaction forward. mdpi.com The development of robust, immobilized whole-cell biocatalysts allows for easier separation and reuse, further enhancing the economic and environmental viability of the process. nih.gov These enzymatic methods represent a significant leap forward from classical resolutions, which are inherently limited to a 50% maximum yield.

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of a single enantiomer of this compound (either (R) or (S)) is critical, as different enantiomers of a drug can have vastly different biological activities. Consequently, the exploration of novel catalytic systems for asymmetric synthesis is a major research avenue.

Biocatalytic Systems: The field of biocatalysis is rapidly evolving through protein engineering and directed evolution. rsc.org Scientists are creating "tool-boxes" of engineered enzymes, such as ω-transaminases (ω-TAs), with modified active sites to accept a wider range of substrates, including bulky ones like 1-(3,5-difluorophenyl)ethanone. researchgate.netqub.ac.uk These engineered enzymes exhibit enhanced stability, activity, and stereoselectivity. mdpi.com For example, a significant challenge with TAs is that the reaction equilibrium can be unfavorable; however, this can be overcome by using a large excess of the amine donor or by coupling the reaction with a secondary enzyme system to remove the ketone by-product, thereby driving the reaction to completion. mdpi.comnih.gov

Chemo-catalytic Systems: Alongside biocatalysis, research continues into transition-metal catalysis. While often less sustainable, these methods are highly versatile. The development of catalysts containing metals like rhodium, iridium, or ruthenium, paired with chiral ligands, remains an active area of research for the asymmetric hydrogenation of imines or reductive amination of ketones. The goal is to develop catalysts with higher turnover numbers and selectivity that can operate under milder conditions, bridging the gap with biocatalytic systems.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of new drugs derived from scaffolds like this compound. Drug discovery is a notoriously slow and expensive process, and AI offers the potential to dramatically increase efficiency and reduce failure rates.

ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities. These models can then predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, virtual compounds. This allows researchers to screen millions of potential derivatives of this compound in silico, prioritizing only the most promising candidates for synthesis and laboratory testing.

Furthermore, generative AI models can design entirely new molecules. By providing the this compound core as a starting point, these models can suggest novel modifications predicted to have high affinity and selectivity for a specific biological target. The selective introduction of fluorine is a known strategy for fine-tuning drug properties, and AI can help predict the optimal placement of such atoms for desired effects. mdpi.com

Investigation of New Therapeutic Targets for Derivatives

The this compound moiety is a valuable pharmacophore. Chiral amines are present in approximately 40% of all active pharmaceutical ingredients, and the difluorophenyl group can enhance binding affinity and improve metabolic stability. researchgate.netnih.gov While this scaffold is used in developing inhibitors for known targets, a key future direction is the investigation of entirely new therapeutic applications.

Derivatives of this amine are versatile intermediates that can be used to synthesize compounds targeting a wide array of biological pathways, including those involved in oncology, inflammation, and neurodegenerative diseases. google.com For instance, compounds structurally related to derivatives of fluorinated phenylamines have been investigated as potent and selective inhibitors of the PI3K/mTOR signaling pathway, a critical target in many cancers. The exploration of chemical space around the this compound core could lead to the discovery of modulators for novel or previously "undruggable" targets. High-throughput screening of libraries containing these derivatives against diverse panels of cellular and biochemical assays will be instrumental in identifying new therapeutic opportunities.

Application in Materials Science beyond Medicinal Chemistry

While its primary applications have been in medicinal chemistry, the unique electronic properties of the 3,5-difluorophenyl group are opening doors for its use in materials science. A significant emerging application is in the field of perovskite optoelectronics, such as solar cells and field-effect transistors. researchgate.net

In hybrid 2D/3D perovskite structures, large organic cations are used as "spacers" that separate layers of the inorganic perovskite lattice. researchgate.net The ammonium (B1175870) cation derived from this compound (3,5-difluorophenylethylammonium) is an ideal candidate for such a spacer. The introduction of fluorinated organic cations has been shown to provide several key advantages:

Enhanced Stability: The fluorine atoms create a hydrophobic surface, protecting the moisture-sensitive perovskite material from degradation and improving the long-term operational stability of devices. acs.org

Defect Passivation: The fluorinated cations can passivate charge-trapping defects at the surface and grain boundaries of the perovskite film, leading to more efficient charge transport. acs.org

Tunable Energetics: The strong electron-withdrawing nature of fluorine atoms can alter the electronic properties and band structure of the material, allowing for fine-tuning of the device's optoelectronic performance. researchgate.netnih.gov

Research has demonstrated that incorporating fluorinated cations can lead to perovskite solar cells with higher power conversion efficiencies and transistors with superior mobility and reduced signal hysteresis. researchgate.netacs.org This expansion into advanced materials represents a promising and valuable future direction for this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(3,5-Difluorophenyl)ethanamine, and how do they influence experimental design?

- Answer : The compound (CAS 311346-60-8) has a molecular formula C₈H₉F₂N, molecular weight 157.16 g/mol, boiling point 187°C, density 1.169 g/cm³, and logP 2.166 . These properties guide solvent selection (e.g., polar aprotic solvents for reactions requiring high solubility) and purification methods (e.g., distillation due to its moderate boiling point). The relatively low logP suggests moderate hydrophobicity, making reverse-phase HPLC suitable for analytical separation .

Q. What synthetic routes are reported for this compound, and what intermediates are critical?

- Answer : A common precursor is 3,5-Difluorophenylacetonitrile (CAS 118998-27-3), which undergoes catalytic hydrogenation or borane reduction to yield the target amine. Reaction conditions (e.g., H₂/Pd-C at 50 psi) must be optimized to avoid over-reduction or byproduct formation. Intermediate purity is critical; column chromatography with silica gel (eluents: hexane/ethyl acetate) is recommended .

Q. What safety protocols are essential when handling this compound?

- Answer : The compound’s flammability (flash point 79°C) necessitates inert atmosphere use (N₂/Ar) during reactions. Personal protective equipment (gloves, goggles, lab coat) is mandatory. Waste must be neutralized with dilute HCl before disposal, as amine residues can react exothermically with oxidizing agents .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are effective for modeling fluorine’s electron-withdrawing effects on the aromatic ring. Basis sets such as 6-31G(d,p) yield accurate HOMO-LUMO gaps (~5.2 eV), correlating with nucleophilic reactivity at the amine group. Solvent effects (e.g., PCM for ethanol) refine dipole moment calculations .

Q. What challenges arise in characterizing this compound’s crystal structure, and how are they addressed?

- Answer : Single-crystal X-ray diffraction requires high-purity samples due to fluorine’s strong scattering factor. Crystallization in ethanol/water (1:1) at 4°C often yields suitable crystals. Disorder in the ethylamine side chain can complicate refinement; anisotropic displacement parameters and restraints on bond lengths improve model accuracy .

Q. How does the fluorine substitution pattern influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?